2-[(4-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Overview
Description
2-[(4-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of tetrahydro-β-carbolines. This compound is characterized by its unique structure, which includes a pyrido[3,4-b]indole skeleton substituted with a 4-methoxyphenylmethyl group. Tetrahydro-β-carbolines are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-β-carboline core . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired stereochemistry and yield.
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-supported catalysts. These methods can enhance the reaction efficiency and reduce the production costs .
Chemical Reactions Analysis
2-[(4-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of quinoline derivatives, while reduction can yield dihydro derivatives. Substitution reactions, particularly at the indole nitrogen or the methoxyphenyl group, can produce a wide range of functionalized derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
For instance, it may inhibit certain enzymes involved in the proliferation of cancer cells or interfere with viral replication by targeting viral enzymes . The exact molecular pathways can vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
2-[(4-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also possess a tetrahydro-β-carboline core but differ in their substitution patterns and biological activities.
5-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group but have different core structures, leading to distinct pharmacological profiles.
1-Ethyl-5,6-dimethoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole: This compound has a similar methoxyphenyl substitution but differs in its indole core and additional substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-22-15-8-6-14(7-9-15)12-21-11-10-17-16-4-2-3-5-18(16)20-19(17)13-21/h2-9,20H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJIBIVIGYLSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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